6-Bromomethyl-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4-one
Overview
Description
6-Bromomethyl-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4-one is a chemical compound utilized in organic synthesis, particularly in the construction of heterocyclic and carbocyclic compounds due to its versatile reactivity. It has been prepared from allyl iodide and subjected to various transformations, demonstrating its utility in synthetic organic chemistry (Greshock & Funk, 2002).
Synthesis Analysis
The synthesis of 6-Bromomethyl-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4-one involves a multi-step process starting from allyl iodide. This process includes alkylation reactions with enolates and subsequent transformations leading to the formation of various heterocyclic and carbocyclic structures. The methodology highlights the compound's synthetic flexibility and its role as a bromomethyl vinyl ketone equivalent (Greshock & Funk, 2002).
Molecular Structure Analysis
While specific molecular structure analysis of 6-Bromomethyl-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4-one is not directly available, studies on related brominated compounds provide insights into the conformational and structural characteristics typical of such molecules, including X-ray diffraction and NMR spectroscopic data to elucidate structural parameters and reactivity profiles (Khazhiev et al., 2021).
Chemical Reactions and Properties
This compound is known for its reactivity in various chemical transformations, including alkylation and retrocycloaddition reactions. Its utility in constructing complex molecular architectures, such as bicyclo[4.3.1]decan-3,10-diones and benzazocines, underlines its versatility in synthetic organic chemistry. The compound's reactivity with carbon and nitrogen nucleophiles through novel endo-conjugate addition reactions demonstrates its chemical properties and potential applications in synthesizing biologically relevant structures (Greshock & Funk, 2002).
Scientific Research Applications
Synthesis of Heterocyclic Systems : This compound has been used as a “masked” α-Bromo-α'-Hydroxy Ketone in the synthesis of heterocyclic systems. It forms various derivatives with 2-aminopyridine and other compounds, demonstrating its utility in creating complex molecular structures (Bogolyubov, Chernysheva, & Semenov, 2004).
Free-radical Bromination : This compound undergoes free-radical bromination to give bromomethyl products, as shown in studies involving similar compounds. Deuterium-labeling experiments have helped understand the mechanism of this reaction (Lange, Organ, & Roche, 1992).
Diels-Alder Adducts : It has been used in the synthesis of Diels-Alder adducts. The compound undergoes reactions with singlet oxygen and other reagents to form various derivatives, indicating its versatility in synthetic organic chemistry (Atasoy & Karaböcek, 1992).
Synthesis of α-Hydroxy Ketones : It's used in the synthesis of chiral α-Hydroxy ketones. The compound is involved in substitutions and chain elongations in chemical reactions, demonstrating its importance in creating chiral compounds (Noda & Seebach, 1987).
Heterocycle and Carbocycle Construction : It's a key compound in the construction of heterocycles and carbocycles, showing its application in advanced organic synthesis and the development of novel chemical structures (Greshock & Funk, 2002).
Synthesis of Spiro Dilactones : It's utilized in the efficient synthesis of triazole-containing spiro dilactones, indicating its role in creating multifunctional compounds with potential applications in various fields (Ghochikyan et al., 2016).
Synthesis of Alpha-Amino Acid Derivatives : It's used in the synthesis of conformationally constrained cyclic alpha-amino acid derivatives, showing its applicability in peptide chemistry and drug design (Kotha & Brahmachary, 2000).
Spectroscopic and Structural Investigations : The compound has been subject to spectroscopic and structural investigations to understand its properties better, which is crucial in its application in material science and chemistry (Carthigayan et al., 2014).
Safety And Hazards
I couldn’t find specific safety and hazard information for this compound. However, as with all chemicals, it should be handled with care, following appropriate safety protocols. It’s also important to note that the presence of a bromine atom in the molecule could potentially make this compound hazardous, as bromine is a highly reactive element.
Future Directions
The future directions for research into this compound would likely depend on its potential applications. These could range from medicinal chemistry if the compound shows biological activity, to materials science if the compound has interesting physical properties. Unfortunately, I couldn’t find specific information on the future directions for this particular compound.
Please note that this information is based on the data I could find, and there may be more recent or detailed information available in scientific literature or databases.
properties
IUPAC Name |
6-(bromomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO4/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWDFLIWNDCXNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(=O)C2O1)CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337253 | |
Record name | AC1LBQXA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromomethyl-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4-one | |
CAS RN |
94324-23-9 | |
Record name | AC1LBQXA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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